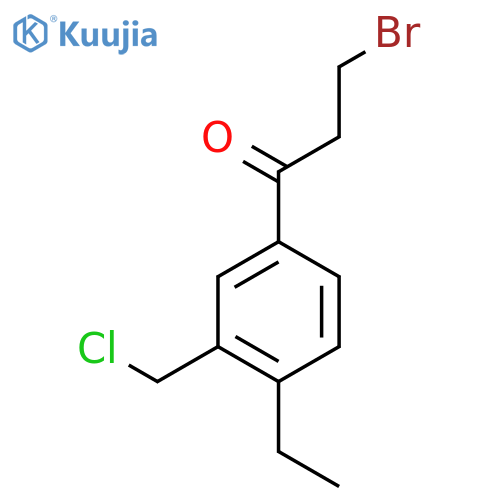Cas no 1806547-59-0 (3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one)

1806547-59-0 structure
商品名:3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one
CAS番号:1806547-59-0
MF:C12H14BrClO
メガワット:289.595962047577
CID:4979624
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one
-
- インチ: 1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-14)12(15)5-6-13/h3-4,7H,2,5-6,8H2,1H3
- InChIKey: JHSNPOPOGWRUHD-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(CC)=C(CCl)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 17.1
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013447-250mg |
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |
1806547-59-0 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
| Alichem | A013013447-1g |
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |
1806547-59-0 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
| Alichem | A013013447-500mg |
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |
1806547-59-0 | 97% | 500mg |
798.70 USD | 2021-06-25 |
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
2. Water
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
1806547-59-0 (3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one) 関連製品
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 55290-64-7(Dimethipin)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
